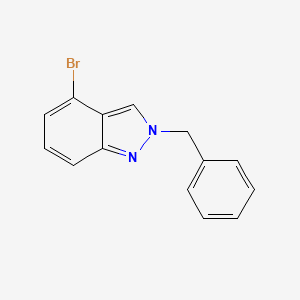
2-Benzyl-4-bromo-2H-indazole
Descripción general
Descripción
2-Benzyl-4-bromo-2H-indazole is a heterocyclic aromatic organic compound . It is a derivative of indazole, a class of compounds that have a wide variety of medicinal applications .
Synthesis Analysis
The synthesis of 2H-indazoles, including 2-Benzyl-4-bromo-2H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 2-Benzyl-4-bromo-2H-indazole is C14H11BrN2 . The InChI code is 1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2 .Chemical Reactions Analysis
The late-stage functionalization of 2H-indazoles, including 2-Benzyl-4-bromo-2H-indazole, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .Physical And Chemical Properties Analysis
2-Benzyl-4-bromo-2H-indazole is a solid at room temperature . It has a molecular weight of 287.16 .Aplicaciones Científicas De Investigación
Medicinal Applications
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Method of Application
The strategies for synthesizing these compounds include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Results or Outcomes
Several recently marketed drugs contain the indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Anti-Inflammatory Agents
Indazoles have been used as anti-inflammatory agents .
Method of Application
A few new 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models .
Results or Outcomes
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
HIV Protease Inhibitors
Indazole fragments have been investigated and applied in producing HIV protease inhibitors .
Method of Application
The synthesis of these inhibitors often involves the use of transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Results or Outcomes
These inhibitors have shown promising results in the treatment of HIV .
Serotonin Receptor Antagonists
Indazole compounds are used in the production of serotonin receptor antagonists .
Method of Application
The synthesis of these antagonists involves similar methods as mentioned above .
Results or Outcomes
These antagonists have been effective in treating conditions related to the serotonin system .
Aldose Reductase Inhibitors
Indazole compounds have been used in the production of aldose reductase inhibitors .
Method of Application
The synthesis of these inhibitors involves similar methods as mentioned above .
Results or Outcomes
These inhibitors have shown effectiveness in the treatment of complications of diabetes .
Acetylcholinesterase Inhibitors
Indazole compounds have been used in the production of acetylcholinesterase inhibitors .
Method of Application
The synthesis of these inhibitors involves similar methods as mentioned above .
Results or Outcomes
These inhibitors have shown effectiveness in the treatment of Alzheimer’s disease .
Bioactive Natural Products
The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
Method of Application
The synthesis of these bioactive natural products often involves the use of transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Results or Outcomes
These bioactive natural products have shown effectiveness in treating various pathological conditions .
Antinociceptive Agents
Indazole compounds have been used in the production of antinociceptive agents .
Method of Application
The synthesis of these agents involves similar methods as mentioned above .
Results or Outcomes
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazoles showed good antinociceptive activity .
Safety And Hazards
Direcciones Futuras
The future directions of research on 2H-indazoles, including 2-Benzyl-4-bromo-2H-indazole, involve the development of novel methods for the regiocontrolled synthesis of substituted indazoles . This is of strategic importance due to the wide variety of biological properties exhibited by indazole-containing compounds .
Propiedades
IUPAC Name |
2-benzyl-4-bromoindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFFHEGZRNGUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-bromo-2H-indazole | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


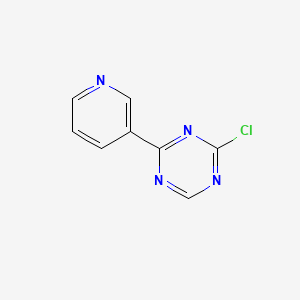



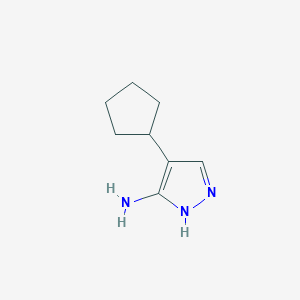
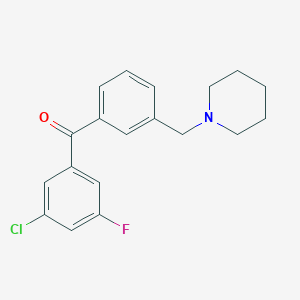
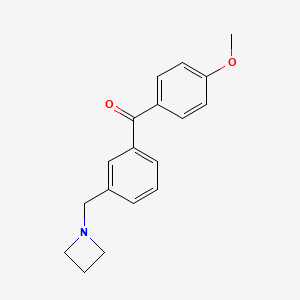
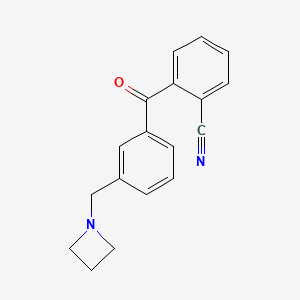
![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)
![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)
![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)
![Ethyl 8-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-8-oxooctanoate](/img/structure/B1343392.png)

